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Compound of Interest

Compound Name: 3-Bromo-2,6-difluoroaniline

Cat. No.: B1288759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Bromo-
2,6-difluoroaniline (CAS No. 1262198-07-1). Due to the limited availability of public

experimental data for this specific compound, this document presents a combination of

available information, predicted spectroscopic characteristics based on analogous compounds,

and standardized experimental protocols. This guide is intended to serve as a valuable

resource for the identification, characterization, and utilization of this compound in research

and development.

Chemical Structure and Properties
IUPAC Name: 3-Bromo-2,6-difluoroaniline

Molecular Formula: C₆H₄BrF₂N

Molecular Weight: 208.01 g/mol

Appearance: Typically a white to pale cream powder or crystalline powder.[1]

Purity: Commercially available with purity ≥95.0% (HPLC).[1]
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The following tables summarize the predicted and expected spectroscopic data for 3-Bromo-
2,6-difluoroaniline. These predictions are based on the analysis of its chemical structure and

comparison with spectroscopic data from similar halogenated aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Predicted
Coupling
Constants (Hz)

~ 6.8 - 7.2 m 1H Ar-H5 J(H-F), J(H-H)

~ 6.6 - 7.0 m 1H Ar-H4 J(H-F), J(H-H)

~ 4.0 (broad) s 2H -NH₂ -

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment Predicted Coupling

~ 150 - 160 C2, C6 ¹J(C-F)

~ 135 - 145 C1 -

~ 125 - 135 C4 ³J(C-F)

~ 115 - 125 C5 ²J(C-F)

~ 90 - 100 C3 ²J(C-F)

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppm Assignment

~ -100 to -140 F2, F6

Infrared (IR) Spectroscopy
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Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Weak Aromatic C-H stretch

1620 - 1580 Strong C=C aromatic ring stretch

1520 - 1470 Strong C=C aromatic ring stretch

1350 - 1250 Strong C-N stretch

1200 - 1000 Strong C-F stretch

800 - 600 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data

m/z Ion Comments

207/209 [M]⁺

Molecular ion with

characteristic ~1:1 isotopic

pattern for Bromine.

128 [M - Br]⁺ Loss of Bromine radical.

101 [M - Br - HCN]⁺
Subsequent loss of hydrogen

cyanide.

Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic

data for 3-Bromo-2,6-difluoroaniline.

NMR Spectroscopy
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Sample Preparation:

Dissolve 5-10 mg of 3-Bromo-2,6-difluoroaniline in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing, unless referencing to the residual solvent peak.

Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.

¹H NMR Acquisition:

Use a spectrometer with a field strength of 400 MHz or higher.

Acquire a standard one-pulse proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, a larger number of scans for adequate

signal-to-noise (e.g., 1024 or more), relaxation delay of 2-5 seconds.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F spectrum.

Typical parameters: spectral width of ~200 ppm, referenced to an appropriate standard

(e.g., CFCl₃).

IR Spectroscopy
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended.

Place a small amount of the powdered sample directly onto the ATR crystal.
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Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr

powder and pressing it into a thin disk.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction and Ionization:

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe

or after separation by Gas Chromatography (GC-MS).

Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.

Mass Analysis:

Scan a mass range appropriate for the compound, for example, m/z 40-300.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a

1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-2,6-difluoroaniline.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Bromo-2,6-difluoroaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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